molecular formula C23H16BrClN2O3 B6024286 (E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide

(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B6024286
M. Wt: 483.7 g/mol
InChI Key: HVVOOLKNUZQDFG-GZTJUZNOSA-N
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Description

(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and cyano functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methoxylation: Addition of the methoxy group to the aromatic ring.

    Nitrile Formation: Introduction of the cyano group.

    Amidation: Formation of the amide bond with the hydroxyphenyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN2O3/c24-18-5-10-22(30-14-15-3-1-2-4-21(15)25)16(12-18)11-17(13-26)23(29)27-19-6-8-20(28)9-7-19/h1-12,28H,14H2,(H,27,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVOOLKNUZQDFG-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)NC3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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